4-Cyclobutoxy-3,5-difluorobenzenamine
Overview
Description
4-Cyclobutoxy-3,5-difluorobenzenamine is an organic compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of a cyclobutoxy group attached to a benzene ring, which is further substituted with two fluorine atoms and an amine group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Cyclobutoxy-3,5-difluorobenzenamine typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent to form cyclobutyl halide.
Substitution Reaction: The cyclobutyl halide is then reacted with 3,5-difluoroaniline in the presence of a base to form this compound.
Chemical Reactions Analysis
4-Cyclobutoxy-3,5-difluorobenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert the amine group to an imine or a secondary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the aromatic ring can be coupled with other aromatic or aliphatic groups.
Common reagents used in these reactions include halogenating agents, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclobutoxy-3,5-difluorobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-3,5-difluorobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutoxy group and the fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Cyclobutoxy-3,5-difluorobenzenamine include:
4-Cyclobutoxy-3,5-difluorobenzonitrile: Similar structure but with a nitrile group instead of an amine group.
4-Cyclobutoxy-3,5-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.
4-Cyclobutoxy-3,5-difluorophenol: Similar structure but with a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
4-cyclobutyloxy-3,5-difluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-4-6(13)5-9(12)10(8)14-7-2-1-3-7/h4-5,7H,1-3,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFFDXIFUAFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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